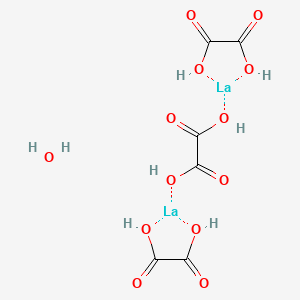![molecular formula C15H47ClN2Si5 B1513440 Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane CAS No. 318974-69-5](/img/structure/B1513440.png)
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
描述
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is a silylating agent commonly used in organic synthesis. This mixture is particularly effective for the silylation of hydroxy-compounds, making it a valuable reagent in various chemical reactions . The compound is a combination of chlorotrimethylsilane and hexamethyldisilazane, both of which are organosilicon compounds known for their reactivity and versatility in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of hexamethyldisilazane involves the reaction of trimethyl chlorosilane with ammonia. The process typically includes the following steps :
Addition of Trimethyl Chlorosilane: Trimethyl chlorosilane is added to a reaction kettle and stirred while the temperature is reduced.
Introduction of Ammonia: Ammonia is introduced into the trimethyl chlorosilane, with careful control of the ammonia-adding speed to maintain the temperature at or below 100°C and the pressure at or below 0.2 MPa.
Separation: A salt dissolving agent is added, and the mixture is allowed to stand for layering. The upper layer is the crude product of hexamethyldisilazane.
Industrial Production Methods
Industrial production of chlorotrimethylsilane typically involves the direct process, which is the reaction of methyl chloride with a silicon-copper alloy. This process also produces dimethyldichlorosilane and other methylated silanes .
化学反应分析
Types of Reactions
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane undergoes various types of reactions, including:
Substitution Reactions: Chlorotrimethylsilane reacts with nucleophiles, replacing the chloride ion.
Condensation Reactions: It is an efficient condensing agent in the Pictet–Spengler reaction, facilitating the synthesis of tetrahydro-β-carboline derivatives.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, and amines are common nucleophiles that react with chlorotrimethylsilane.
Major Products
Hexamethyldisiloxane: Formed from the hydrolysis of chlorotrimethylsilane.
Tetrahydro-β-carboline Derivatives: Produced in the Pictet–Spengler reaction.
科学研究应用
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone polymers and resins.
作用机制
The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :
Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.
Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Similar to chlorotrimethylsilane but lacks the hexamethyldisilazane component.
Hexamethyldisiloxane: A product of the hydrolysis of chlorotrimethylsilane.
Uniqueness
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is unique due to its combination of two reactive organosilicon compounds, providing enhanced reactivity and versatility in chemical synthesis. This mixture is particularly effective in silylation reactions, offering advantages over using either compound alone .
属性
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNZOHHMSKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H47ClN2Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746893 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318974-69-5 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


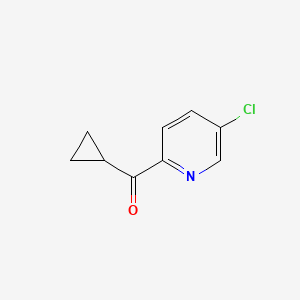
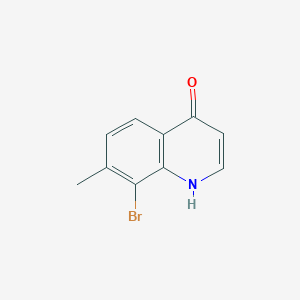
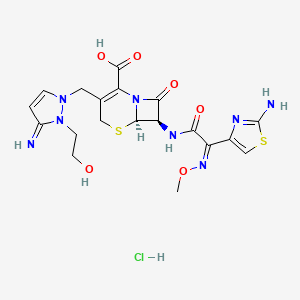
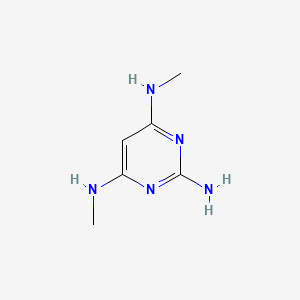
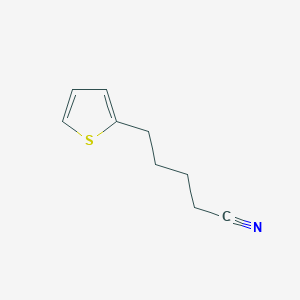
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)
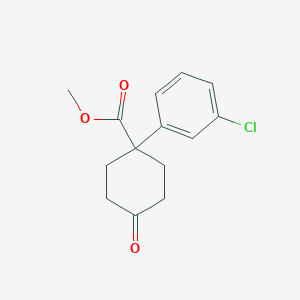
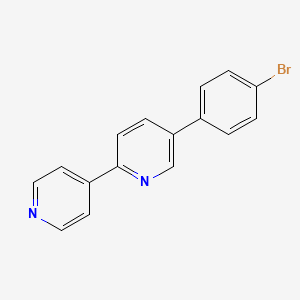
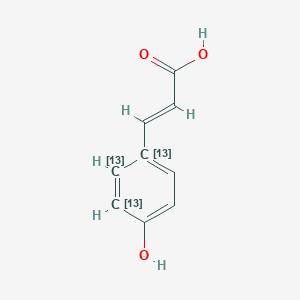
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
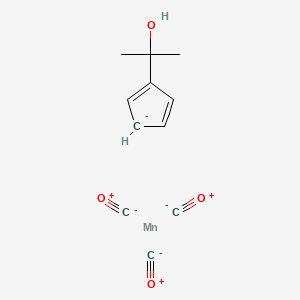
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
